molecular formula C13H11F3N2OS B4838461 2-[2-[3-(Trifluoromethyl)phenoxy]ethylsulfanyl]pyrimidine

2-[2-[3-(Trifluoromethyl)phenoxy]ethylsulfanyl]pyrimidine

Cat. No.: B4838461
M. Wt: 300.30 g/mol
InChI Key: ASIBMIUYWXZWLI-UHFFFAOYSA-N
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Description

2-[2-[3-(Trifluoromethyl)phenoxy]ethylsulfanyl]pyrimidine is a chemical compound that features a trifluoromethyl group attached to a phenoxy group, which is further linked to an ethylsulfanyl group and a pyrimidine ring

Preparation Methods

The synthesis of 2-[2-[3-(Trifluoromethyl)phenoxy]ethylsulfanyl]pyrimidine typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)phenol with ethylene sulfide to form 2-[3-(trifluoromethyl)phenoxy]ethanethiol. This intermediate is then reacted with 2-chloropyrimidine under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-[2-[3-(Trifluoromethyl)phenoxy]ethylsulfanyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C). Major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidines.

Scientific Research Applications

2-[2-[3-(Trifluoromethyl)phenoxy]ethylsulfanyl]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[2-[3-(Trifluoromethyl)phenoxy]ethylsulfanyl]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

2-[2-[3-(Trifluoromethyl)phenoxy]ethylsulfanyl]pyrimidine can be compared with other similar compounds, such as:

    2-[3-(Trifluoromethyl)phenoxy]nicotinic acid: This compound also features a trifluoromethyl group attached to a phenoxy group, but it has a nicotinic acid moiety instead of a pyrimidine ring.

    2-[3-(Trifluoromethyl)phenoxy]ethanethioamide: Similar in structure, but with an ethanethioamide group instead of a pyrimidine ring.

The uniqueness of this compound lies in its combination of the trifluoromethyl group, phenoxy group, ethylsulfanyl group, and pyrimidine ring, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-[3-(trifluoromethyl)phenoxy]ethylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2OS/c14-13(15,16)10-3-1-4-11(9-10)19-7-8-20-12-17-5-2-6-18-12/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIBMIUYWXZWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCSC2=NC=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.